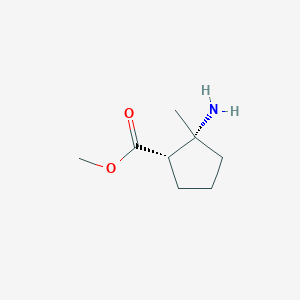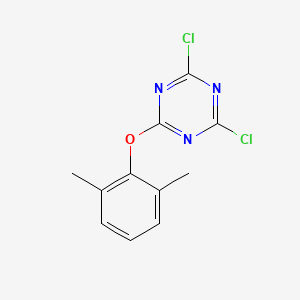
2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a 2,6-dimethylphenoxy group attached to the triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,6-dimethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with the phenoxy group. The reaction is usually conducted in an organic solvent, such as acetone or dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated triazine derivatives.
Reduction: Dechlorinated triazine derivatives or reduced functional groups.
Applications De Recherche Scientifique
2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, and in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites or interacting with their cofactors. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can disrupt various biochemical pathways. Additionally, its phenoxy group can interact with hydrophobic regions of proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-phenoxy-1,3,5-triazine: Similar structure but lacks the dimethyl groups on the phenoxy ring.
2,4-Dichloro-6-(2-methylphenoxy)-1,3,5-triazine: Similar structure with only one methyl group on the phenoxy ring.
2,4-Dichloro-6-(4-methylphenoxy)-1,3,5-triazine: Similar structure with a methyl group in a different position on the phenoxy ring.
Uniqueness
2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
52643-07-9 |
|---|---|
Formule moléculaire |
C11H9Cl2N3O |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
2,4-dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-4-3-5-7(2)8(6)17-11-15-9(12)14-10(13)16-11/h3-5H,1-2H3 |
Clé InChI |
UIGMDMOGAQFIQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


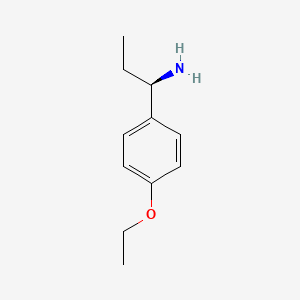
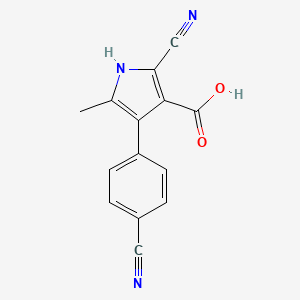
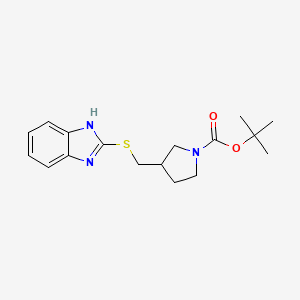
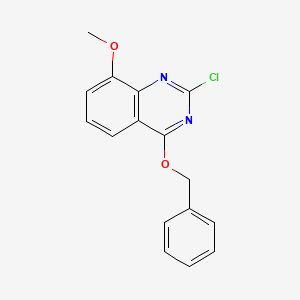

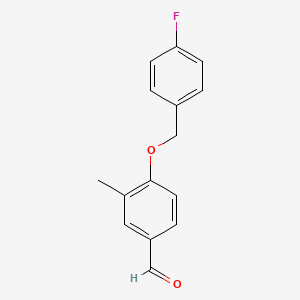

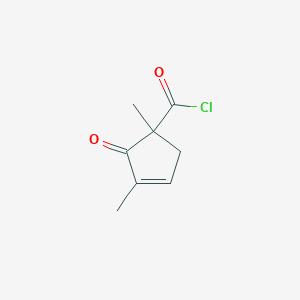
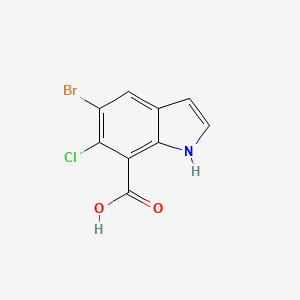
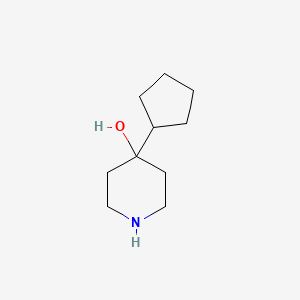
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)

